molecular formula C21H21NO B3179490 Cyproheptadine N-Oxide CAS No. 60251-34-5

Cyproheptadine N-Oxide

Cat. No.: B3179490
CAS No.: 60251-34-5
M. Wt: 303.4 g/mol
InChI Key: AIAORTASLOWFGX-UHFFFAOYSA-N
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Description

Cyproheptadine N-Oxide is a derivative of cyproheptadine, a first-generation antihistamine with antiserotonergic properties. Cyproheptadine is commonly used to treat allergic reactions, stimulate appetite, and manage serotonin syndrome . This compound retains some of these properties while exhibiting unique chemical and pharmacological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyproheptadine N-Oxide typically involves the oxidation of cyproheptadine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, including temperature, solvent, and concentration of oxidizing agents, to optimize yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Cyproheptadine N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can revert this compound back to cyproheptadine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Higher oxidized derivatives.

    Reduction: Cyproheptadine.

    Substitution: Various substituted cyproheptadine derivatives.

Scientific Research Applications

Cyproheptadine N-Oxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including its role in modulating histamine and serotonin receptors.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

Cyproheptadine N-Oxide exerts its effects by interacting with histamine and serotonin receptors. It acts as an antagonist, blocking the binding of histamine and serotonin to their respective receptors. This action helps alleviate allergic symptoms and modulate appetite. The compound also influences various signaling pathways, including the p38 MAP kinase pathway, which plays a role in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Cyproheptadine: The parent compound, primarily used as an antihistamine and appetite stimulant.

    Ketotifen: Another first-generation antihistamine with similar properties but fewer side effects.

    Loratadine: A second-generation antihistamine with a longer duration of action and fewer sedative effects.

Uniqueness

Cyproheptadine N-Oxide is unique due to its additional oxygen atom, which imparts different chemical and pharmacological properties compared to cyproheptadine. This modification can enhance its efficacy and reduce side effects in certain applications .

Properties

IUPAC Name

1-methyl-1-oxido-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAORTASLOWFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyproheptadine N-Oxide
Reactant of Route 2
Cyproheptadine N-Oxide

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